2-(3-Chloro-5-(trifluoromethyl)phenyl)acetonitrile

Descripción

Chemical Identity and Properties

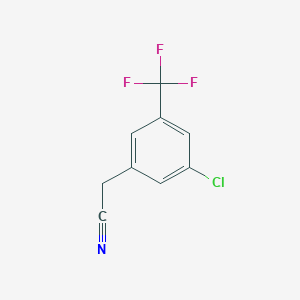

2-(3-Chloro-5-(trifluoromethyl)phenyl)acetonitrile (CAS: 886496-95-3) is a nitrile-containing aromatic compound with the molecular formula C₉H₅ClF₃N and a molecular weight of 235.59 g/mol. Structurally, it features a benzene ring substituted with a chlorine atom at position 3, a trifluoromethyl (-CF₃) group at position 5, and an acetonitrile (-CH₂CN) moiety at position 2 (Figure 1). This compound is primarily utilized as a pharmaceutical intermediate, particularly in synthesizing agrochemicals and bioactive molecules .

Synthesis and Applications

The compound is synthesized via nucleophilic substitution or coupling reactions involving halogenated aromatic precursors. Its electron-withdrawing substituents (Cl and CF₃) enhance reactivity in cross-coupling reactions, making it valuable for constructing complex molecules. For example, derivatives of this compound have been incorporated into herbicidal and fungicidal agents, as demonstrated in the synthesis of fluorinated crop protection ingredients .

Propiedades

IUPAC Name |

2-[3-chloro-5-(trifluoromethyl)phenyl]acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5ClF3N/c10-8-4-6(1-2-14)3-7(5-8)9(11,12)13/h3-5H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGYGRYBLLSUSDE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1C(F)(F)F)Cl)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5ClF3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30395537 | |

| Record name | [3-Chloro-5-(trifluoromethyl)phenyl]acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30395537 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

886496-95-3 | |

| Record name | 3-Chloro-5-(trifluoromethyl)benzeneacetonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=886496-95-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [3-Chloro-5-(trifluoromethyl)phenyl]acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30395537 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Trifluoromethylation and Diazotization Route

A patented method describes the preparation starting from p-aminophenyl acetonitrile, which undergoes trifluoromethylation, diazotization, and reduction to yield m-trifluoromethyl benzyl cyanide, a close analog to the target compound. The process is environmentally considerate and provides high yields.

| Step | Reagents and Conditions | Description |

|---|---|---|

| Trifluoromethylation | p-aminophenyl acetonitrile, tert-butyl peroxide, sodium trifluoromethanesulfinate, stirring at room temp | Introduces trifluoromethyl group at meta position, producing 3-trifluoromethyl-4-aminophenyl acetonitrile intermediate. |

| Diazotization | Ethyl acetate solution concentration, water, sulfuric acid, sodium nitrite dropwise, cooling | Converts amino group to diazonium salt under acidic conditions. |

| Reduction | Hypophosphorous acid added to diazonium salt, vinyl acetic monomer extraction, vacuum distillation | Reduces diazonium salt to yield m-trifluoromethyl benzyl cyanide product. |

This method is notable for its use of mild reagents and environmentally friendly conditions, with solvent recovery and vacuum distillation enhancing product purity and yield.

Cyanation of Trifluoromethyl Benzyl Chloride

Another industrially relevant approach involves the synthesis of 3-trifluoromethyl benzyl chloride as a key intermediate, followed by nucleophilic substitution with alkali metal cyanides (e.g., sodium cyanide) in the presence of phase-transfer catalysts.

Process summary:

| Step | Reagents and Conditions | Description |

|---|---|---|

| Preparation of Benzyl Chloride | Trichloromethyl-substituted xylene derivatives treated with hydrogen fluoride and catalysts (e.g., antimony or phosphorus fluorides) | Selective fluorination converts trichloromethyl to trifluoromethyl and installs chloro substituent. |

| Cyanation | Trifluorochloro-meta-xylene reacted with sodium cyanide in aqueous media with quaternary ammonium salts (Aliquat 336) or crown ethers | Nucleophilic substitution replaces benzyl chloride with cyanide group to form 3-trifluoromethyl benzyl cyanide. |

This method benefits from high selectivity and avoids difficult fractional distillation of high-boiling by-products. The use of phase-transfer catalysts enhances the cyanide substitution efficiency.

Halogen Exchange and Fluorination Routes

For closely related compounds such as 3-chloro-2-fluoro-5-(trifluoromethyl)phenylacetonitrile, halogen exchange reactions are employed, often starting from dichlorinated trifluoromethyl pyridines or benzenes. Hydrogen fluoride is used to substitute chlorine with fluorine under controlled conditions.

| Step | Reagents and Conditions | Description |

|---|---|---|

| Halogen exchange | 2,3-dichloro-5-(trifluoromethyl)pyridine reacted with hydrogen fluoride, sometimes without catalyst | Fluorination replaces chlorine atoms selectively, producing fluorinated intermediates. |

| Purification | Distillation and recrystallization to isolate pure fluorinated phenylacetonitrile derivatives | Ensures high purity for subsequent synthetic steps. |

Although this route is more specific to fluorinated analogs, it provides insight into the manipulation of halogen substituents on trifluoromethylated aromatic acetonitriles.

Comparative Data Table of Preparation Methods

Research Findings and Analysis

The trifluoromethylation and diazotization route allows direct functionalization of aminophenyl acetonitrile, yielding the trifluoromethylated acetonitrile with good selectivity and environmental considerations such as solvent recovery and mild reaction conditions.

The cyanation of trifluoromethyl benzyl chloride is a well-established industrial method, leveraging phase-transfer catalysis to improve the nucleophilic substitution step, which is otherwise limited by the poor solubility of cyanide salts in organic media.

Halogen exchange methods, though more specialized, provide routes to fluorinated analogs with potential for further functionalization, but require stringent safety protocols due to the use of hydrogen fluoride.

Analytical methods such as HPLC with trifluoroacetic acid-containing mobile phases, mass spectrometry, and NMR spectroscopy are routinely employed to confirm the structure and purity of intermediates and final products, ensuring reproducibility and quality control in synthesis.

Aplicaciones Científicas De Investigación

Organic Chemistry

2-(3-Chloro-5-(trifluoromethyl)phenyl)acetonitrile serves as an intermediate in the synthesis of more complex organic molecules. Its nitrile group allows for various chemical transformations, making it a versatile building block in organic synthesis.

Biological Research

The compound has been investigated for its potential biological activities , including:

- Antimicrobial Properties: Studies have indicated that related compounds exhibit activity against various bacterial strains, suggesting potential applications in developing new antibiotics.

- Anticancer Activity: Preliminary research has shown that derivatives of this compound may inhibit cancer cell growth through specific molecular interactions.

Pharmaceutical Development

As a precursor in pharmaceutical chemistry, it is explored for its role in synthesizing new drugs. The trifluoromethyl group enhances the compound's metabolic stability and binding affinity to biological targets, making it valuable for drug design .

Agrochemical Applications

In the agricultural sector, this compound is utilized in the formulation of agrochemicals, including:

- Herbicides: Its chemical properties contribute to the effectiveness of herbicides by targeting specific plant pathways.

- Insecticides: The compound's biological activity can be harnessed to develop insecticides that are effective against pests while minimizing environmental impact .

| Compound | Activity Type | IC50 (µM) | Reference |

|---|---|---|---|

| This compound | Antimicrobial | TBD | |

| Related Trifluoromethyl Compounds | Anticancer | TBD | |

| Fluopyram | Insecticide | TBD |

Note: TBD indicates that specific IC50 values are to be determined through further studies.

Case Studies

Case Study 1: Antimicrobial Activity

A study conducted on various derivatives of trifluoromethyl-containing compounds demonstrated significant antimicrobial activity against Bacillus subtilis. The compounds were subjected to high-throughput screening (HTS), revealing promising candidates for further development as antibiotics .

Case Study 2: Pharmaceutical Applications

Research focusing on the synthesis of piperazine derivatives highlighted the use of this compound as a key intermediate. These derivatives exhibited submicromolar inhibition against specific protein targets involved in cancer progression, showcasing the potential for developing novel anticancer agents .

Mecanismo De Acción

The mechanism of action of 2-(3-Chloro-5-(trifluoromethyl)phenyl)acetonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the trifluoromethyl group can enhance the compound’s binding affinity and metabolic stability, making it a valuable scaffold for drug development.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The following table compares 2-(3-Chloro-5-(trifluoromethyl)phenyl)acetonitrile with structurally analogous nitrile-containing aromatic compounds, highlighting differences in molecular structure, applications, and reactivity.

Key Research Findings:

Reactivity in Agrochemical Synthesis : Derivatives of the target compound exhibit superior herbicidal activity compared to pyridine-based analogs (e.g., ), attributed to the benzene ring’s stability under field conditions .

Positional Isomerism Effects : The positional isomer 2-Chloro-5-(trifluoromethyl)phenylacetonitrile (Cl at C2) shows reduced reactivity in Suzuki-Miyaura couplings due to steric hindrance near the nitrile group .

Electron-Deficient Pyridine Analogs : Pyridine derivatives (e.g., ) undergo faster catalytic hydrogenation than benzene analogs, as the pyridine ring stabilizes transition states in reduction reactions .

Nitro-Substituted Derivatives : The nitro group in enhances photostability but increases toxicity, limiting its use in biological applications .

Q & A

Q. Key Variables Affecting Yield :

Advanced: How do electronic effects of substituents (e.g., Cl, CF₃) influence the compound’s reactivity in cross-coupling reactions?

Answer:

The trifluoromethyl (CF₃) group is strongly electron-withdrawing, activating the aromatic ring toward electrophilic substitution at the para position. Chlorine, a weaker electron-withdrawing group, directs reactivity to the meta position. Computational studies (e.g., DFT) can quantify these effects:

- Hammett Parameters : σₚ values for CF₃ (+0.54) and Cl (+0.23) predict enhanced electrophilicity at specific positions .

- Steric Effects : The bulky CF₃ group may hinder coupling reactions (e.g., Suzuki-Miyaura), requiring ligand optimization .

Methodological Recommendation : Use kinetic studies under varied conditions (e.g., ligand screening, temperature gradients) to isolate electronic vs. steric contributions .

Basic: What analytical techniques are critical for characterizing this compound and verifying purity?

Answer:

- NMR Spectroscopy : ¹H/¹³C NMR identifies substitution patterns (e.g., aromatic protons adjacent to CF₃ show downfield shifts > δ 7.5 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (C₉H₅ClF₃N, MW 219.59 g/mol) .

- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) quantifies impurities (>97% purity required for biological assays) .

Contrast with Alternatives : X-ray crystallography resolves stereoelectronic effects but requires high-purity crystals .

Advanced: How can researchers resolve contradictions in reported biological activity data for this compound?

Answer: Discrepancies often arise from:

- Purity Variability : Impurities (e.g., residual solvents) may interfere with bioassays. Use preparative HPLC for rigorous purification .

- Assay Conditions : Differences in solvent (DMSO vs. acetonitrile) or cell lines affect activity. Standardize protocols using OECD guidelines .

- Structural Confirmation : Misassignment of regioisomers (e.g., chloro vs. nitro derivatives) can skew data. Validate structures via 2D NMR (COSY, NOESY) .

Case Study : notes conflicting herbicidal efficacy between chloro- and nitro-substituted analogs, resolved via comparative dose-response assays .

Basic: What solvents and conditions optimize this compound’s stability during storage?

Answer:

Q. Stability Data :

| Condition | Half-Life |

|---|---|

| 25°C, dry | >6 months |

| 25°C, 60% RH | 2 weeks |

Advanced: What computational tools predict the ecological toxicity of this compound when empirical data are limited?

Answer:

- EPI Suite : Estimates persistence (P), bioaccumulation (B), and toxicity (T) using QSAR models. Input SMILES (C1=CC(=C(C=C1Cl)CC#N)C(F)(F)F) to generate predictions .

- DEREK Nexus : Flags structural alerts (e.g., nitrile toxicity) based on known analogs .

Limitations : In silico models may underestimate metabolite toxicity. Validate with microtox assays (e.g., Vibrio fischeri inhibition) .

Basic: How does the trifluoromethyl group enhance the compound’s bioactivity in agrochemical applications?

Answer:

- Lipophilicity : The CF₃ group increases logP, improving membrane permeability .

- Metabolic Stability : Fluorine’s electronegativity resists oxidative degradation in planta .

Example : Fluopyram, a fungicide derived from similar intermediates, leverages CF₃ for prolonged activity .

Advanced: What strategies improve yields in multi-step syntheses involving this compound?

Answer:

- Intermediate Trapping : Use scavenger resins (e.g., QuadraPure™) to remove byproducts .

- Flow Chemistry : Continuous reactors minimize decomposition of heat-sensitive intermediates .

- DoE Optimization : Screen factors (temperature, stoichiometry) via factorial design to identify critical parameters .

Case Study : achieved 83% yield in a sulfonation reaction by optimizing cesium carbonate loading and reaction time .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.